Cas no 2229632-91-9 (3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione)

3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione structure
2229632-91-9 structure
Product name:3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
CAS No:2229632-91-9
MF:C12H11BrO3
Molecular Weight:283.117943048477
CID:5887199
PubChem ID:165662772

3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
    • 2229632-91-9
    • EN300-1938808
    • インチ: 1S/C12H11BrO3/c1-6-3-4-8(7(2)11(6)13)9-5-10(14)16-12(9)15/h3-4,9H,5H2,1-2H3
    • InChIKey: NPDCECIOPLPXHL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1C)C1C(=O)OC(C1)=O

計算された属性

  • 精确分子量: 281.98916g/mol
  • 同位素质量: 281.98916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 43.4Ų

3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1938808-0.05g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
0.05g
$1452.0 2023-09-17
Enamine
EN300-1938808-0.5g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
0.5g
$1660.0 2023-09-17
Enamine
EN300-1938808-10.0g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
10g
$7435.0 2023-06-02
Enamine
EN300-1938808-1g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
1g
$1729.0 2023-09-17
Enamine
EN300-1938808-2.5g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
2.5g
$3389.0 2023-09-17
Enamine
EN300-1938808-10g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
10g
$7435.0 2023-09-17
Enamine
EN300-1938808-0.1g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
0.1g
$1521.0 2023-09-17
Enamine
EN300-1938808-0.25g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
0.25g
$1591.0 2023-09-17
Enamine
EN300-1938808-5.0g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
5g
$5014.0 2023-06-02
Enamine
EN300-1938808-1.0g
3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione
2229632-91-9
1g
$1729.0 2023-06-02

3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione 関連文献

3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dioneに関する追加情報

Recent Advances in the Study of 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione (CAS: 2229632-91-9)

The compound 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione (CAS: 2229632-91-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its oxolane-2,5-dione core and bromo-dimethylphenyl substituent, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanistic pathways, and potential biological activities, particularly in the context of drug discovery and development.

One of the key areas of investigation has been the synthesis and optimization of 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthetic route that improves the scalability and purity of the compound. The researchers employed a multi-step process involving bromination of 2,4-dimethylphenol followed by cyclization with maleic anhydride, achieving an overall yield of 78%. This advancement addresses previous challenges related to low yields and impurities, paving the way for larger-scale production and further pharmacological studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione exhibits potent inhibitory effects on specific protein kinases involved in inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound showed IC50 values in the nanomolar range against several kinases, including JAK2 and p38 MAPK. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer therapeutics. Molecular docking studies further revealed that the bromo-dimethylphenyl moiety plays a critical role in binding to the ATP-binding site of these kinases.

Another notable development is the exploration of 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione as a potential antimicrobial agent. Research published in Antimicrobial Agents and Chemotherapy (2023) highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound disrupts bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics, which could reduce the likelihood of resistance development. These results underscore the compound's versatility and its potential to address unmet medical needs in infectious diseases.

Despite these promising findings, challenges remain in the development of 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Additionally, comprehensive in vivo toxicity studies are required to assess its safety profile before clinical translation. Ongoing research is focused on addressing these limitations while exploring additional therapeutic indications, such as neurodegenerative diseases and metabolic disorders.

In conclusion, 3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione (CAS: 2229632-91-9) represents a compelling area of research in chemical biology and drug discovery. Recent advancements in its synthesis, mechanistic understanding, and biological activities highlight its potential as a multi-target therapeutic agent. Continued investigation into its pharmacokinetics, toxicity, and broader applications will be critical to unlocking its full therapeutic potential. The compound's unique chemical structure and diverse biological effects position it as a valuable candidate for future drug development efforts.

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